molecular formula C9H9N5O4 B15048136 2-(7-Amino-1,4-dihydro-5-hydroxy-1-methyl-4-oxopyrimido[4,5-c]pyridazin-3-yl)acetic acid

2-(7-Amino-1,4-dihydro-5-hydroxy-1-methyl-4-oxopyrimido[4,5-c]pyridazin-3-yl)acetic acid

Cat. No.: B15048136
M. Wt: 251.20 g/mol
InChI Key: UEBYODVFIYQEHL-UHFFFAOYSA-N
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Description

2-(7-Amino-1,4-dihydro-5-hydroxy-1-methyl-4-oxopyrimido[4,5-c]pyridazin-3-yl)acetic acid is a complex organic compound with a unique structure that includes a pyrimidopyridazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-Amino-1,4-dihydro-5-hydroxy-1-methyl-4-oxopyrimido[4,5-c]pyridazin-3-yl)acetic acid typically involves multiple steps. One common method includes the reaction of ethyl 2-(7-amino-1-methyl-4,5-dioxo-1,4,5,6-tetrahydropyrimido[4,5-c]pyridazin-3-yl)acetate with water and sodium hydroxide in tetrahydrofuran at room temperature. This is followed by acidification with hydrochloric acid to achieve the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar multi-step processes with optimization for large-scale production, including the use of automated reactors and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(7-Amino-1,4-dihydro-5-hydroxy-1-methyl-4-oxopyrimido[4,5-c]pyridazin-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(7-Amino-1,4-dihydro-5-hydroxy-1-methyl-4-oxopyrimido[4,5-c]pyridazin-3-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(7-Amino-1,4-dihydro-5-hydroxy-1-methyl-4-oxopyrimido[4,5-c]pyridazin-3-yl)acetic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate cellular processes through its unique structure .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(7-amino-1,4-dihydro-5-hydroxy-1-methyl-4-oxopyrimido[4,5-c]pyridazin-3-yl)acetate
  • Indole derivatives
  • Imidazole containing compounds

Uniqueness

2-(7-Amino-1,4-dihydro-5-hydroxy-1-methyl-4-oxopyrimido[4,5-c]pyridazin-3-yl)acetic acid is unique due to its pyrimidopyridazine core, which imparts distinct chemical and biological properties. This sets it apart from other similar compounds, making it a valuable subject of study in various scientific fields .

Properties

Molecular Formula

C9H9N5O4

Molecular Weight

251.20 g/mol

IUPAC Name

2-(7-amino-1-methyl-4,5-dioxo-6H-pyrimido[4,5-c]pyridazin-3-yl)acetic acid

InChI

InChI=1S/C9H9N5O4/c1-14-7-5(8(18)12-9(10)11-7)6(17)3(13-14)2-4(15)16/h2H2,1H3,(H,15,16)(H3,10,11,12,18)

InChI Key

UEBYODVFIYQEHL-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)C(=N1)CC(=O)O)C(=O)NC(=N2)N

Origin of Product

United States

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